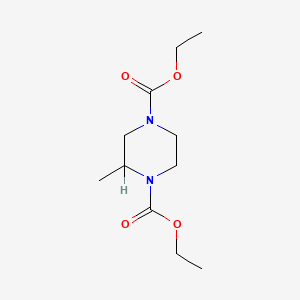

1,4-Dicarbethoxy-2-methylpiperazine

説明

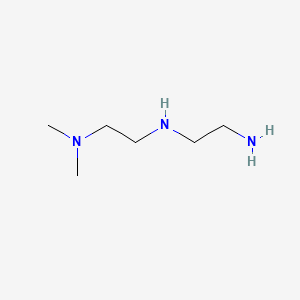

1,4-Dicarbethoxy-2-methylpiperazine is a derivative of piperazine . Piperazine is a common nitrogen heterocycle used in drug discovery and is a key component of several blockbuster drugs .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

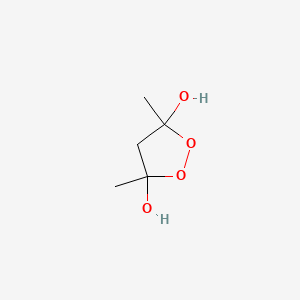

The molecular structure of this compound is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .Chemical Reactions Analysis

The key step in the synthesis of 2-substituted chiral piperazines includes an aza-Michael addition between diamine and the in situ generated sulfonium salt .科学的研究の応用

Synthesis and Characterization

1,4-Dicarbethoxy-2-methylpiperazine is utilized in the synthesis of various compounds. For instance, it's involved in the preparation of derivatives with affinity to 5-HT(1A) receptors, synthesized by reacting 2-methylpiperazine with chloropyrimidine or chloroquinoline followed by condensation with dibromobutane (Cybulski, Dankiewicz, & Chilmonczyk, 2001). Furthermore, this compound derivatives are studied for their potential to act as ligands at histamine H(4) receptors, contributing to research on allergic and inflammatory responses (Engelhardt et al., 2013).

Inorganic-Organic Hybrid Material Synthesis

This chemical is also involved in creating inorganic-organic hybrid materials. For instance, a study by Gatfaoui et al. (2017) synthesized and characterized a novel organic-inorganic hybrid material, 1-methylpiperazine-1,4-diium bis(nitrate), demonstrating its potential in material science applications due to its stability and antioxidant properties (Gatfaoui, Mezni, Roisnel, & Marouani, 2017).

Catalyst in Chemical Reactions

This compound derivatives are used as catalysts in chemical reactions. For example, a N-methylpiperazine-functionalized polyacrylonitrile fiber was developed to catalyze the Gewald reaction, highlighting its significance in synthetic organic chemistry (Ma, Yuan, Xu, Li, Tao, & Zhang, 2012).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are synthesized for their potential pharmacological applications. Studies have focused on creating compounds that improve memory and learning dysfunctions in mice, indicating the chemical's role in neuropharmacology (Zhang Hong-ying, 2012).

Supramolecular Chemistry

This compound is also significant in supramolecular chemistry. Research on multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids illustrates its role in creating novel supramolecular architectures (Yu et al., 2015).

Safety and Hazards

将来の方向性

Despite the wide use of piperazine in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This opens up new possibilities for the development of more diverse and potentially more effective piperazine-based drugs in the future .

特性

IUPAC Name |

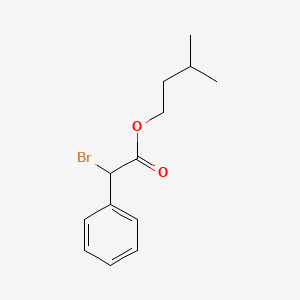

diethyl 2-methylpiperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-4-16-10(14)12-6-7-13(9(3)8-12)11(15)17-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUYJXYCELJYTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(C(C1)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63981-45-3 | |

| Record name | 1,4-Piperazinedicarboxylic acid, 2-methyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063981453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dicarbethoxy-2-methylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methylbicyclo[2.2.2]octan-2-ol](/img/structure/B1617084.png)

![N-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B1617088.png)

![8-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1617091.png)

![10-methyl-7H-benzo[c]carbazole](/img/structure/B1617092.png)